molecular formula C4H7FO3S B13524072 3-Oxobutane-1-sulfonylfluoride

3-Oxobutane-1-sulfonylfluoride

Cat. No.: B13524072
M. Wt: 154.16 g/mol
InChI Key: DYCOEXNODWKBOA-UHFFFAOYSA-N
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Description

3-Oxobutane-1-sulfonylfluoride is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a sulfonyl fluoride group, which is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxobutane-1-sulfonylfluoride can be achieved through various methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

In an industrial setting, the production of sulfonyl fluorides, including this compound, often involves the use of phase transfer catalysts to facilitate the reaction between sulfonyl chlorides and fluoride sources . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Oxobutane-1-sulfonylfluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates.

    Hydrolysis: Under basic conditions, the compound can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, phenoxides, and enolates. The reactions typically occur under mild conditions, making them suitable for a wide range of applications .

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, aryl nonaflates, and alkenyl nonaflates . These products are valuable intermediates in organic synthesis and other applications.

Scientific Research Applications

3-Oxobutane-1-sulfonylfluoride has found widespread applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and nonaflates.

    Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its ability to react with specific amino acid residues.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxobutane-1-sulfonylfluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic and can readily react with nucleophilic sites on proteins and other biomolecules . The molecular targets and pathways involved in its action include enzyme active sites and other nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Oxobutane-1-sulfonylfluoride include other sulfonyl fluorides such as:

  • Perfluorobutanesulfonyl fluoride
  • Nonafluorobutanesulfonyl fluoride

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other sulfonyl fluorides . Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in applications requiring selective modification of biomolecules .

Properties

Molecular Formula

C4H7FO3S

Molecular Weight

154.16 g/mol

IUPAC Name

3-oxobutane-1-sulfonyl fluoride

InChI

InChI=1S/C4H7FO3S/c1-4(6)2-3-9(5,7)8/h2-3H2,1H3

InChI Key

DYCOEXNODWKBOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCS(=O)(=O)F

Origin of Product

United States

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